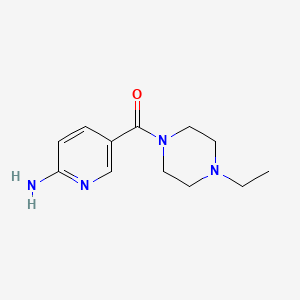amine](/img/structure/B13274960.png)
[(1-Methoxy-3,3-dimethylcyclohexyl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxy-3,3-dimethylcyclohexyl)methylamine is an organic compound with the molecular formula C₁₁H₂₃NO It is a cyclohexyl derivative with a methoxy group and a methylamine group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3,3-dimethylcyclohexyl)methylamine typically involves the reaction of 3,3-dimethylcyclohexanone with methanol and a methylamine source. The reaction is usually carried out under acidic conditions to facilitate the formation of the methoxy group. The general reaction scheme is as follows:
Formation of the Methoxy Group: 3,3-dimethylcyclohexanone reacts with methanol in the presence of an acid catalyst to form the methoxy derivative.
Introduction of the Methylamine Group: The methoxy derivative is then reacted with a methylamine source, such as methylamine hydrochloride, under basic conditions to form (1-Methoxy-3,3-dimethylcyclohexyl)methylamine.
Industrial Production Methods
Industrial production methods for (1-Methoxy-3,3-dimethylcyclohexyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-3,3-dimethylcyclohexyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy and methylamine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield ketones or carboxylic acids.
Reduction: Reduction can produce alcohols or secondary amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the reagents used.
Scientific Research Applications
(1-Methoxy-3,3-dimethylcyclohexyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxy-3,3-dimethylcyclohexyl)methylamine involves its interaction with specific molecular targets and pathways. The methoxy and methylamine groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(1-Methoxy-3,3-dimethylcyclohexyl)methylamine can be compared with other similar compounds, such as:
(1-Methoxy-4,4-dimethylcyclohexyl)methylamine: This compound has a similar structure but with a different substitution pattern on the cyclohexane ring.
(1-Methoxy-2,2-dimethylcyclohexyl)methylamine: Another structural isomer with different positioning of the methoxy and methylamine groups.
The uniqueness of (1-Methoxy-3,3-dimethylcyclohexyl)methylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-methoxy-3,3-dimethylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H23NO/c1-10(2)6-5-7-11(8-10,13-4)9-12-3/h12H,5-9H2,1-4H3 |
InChI Key |
VULLRCJEXCADFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(CNC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


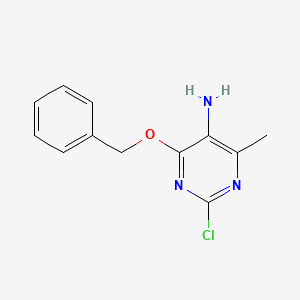
![2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B13274883.png)


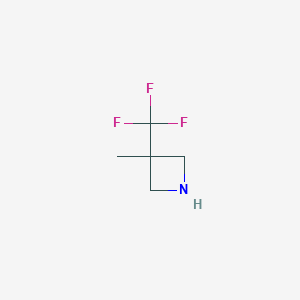
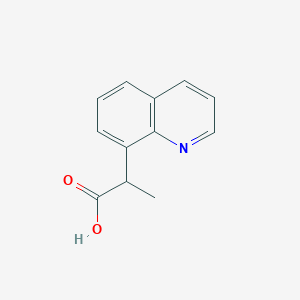
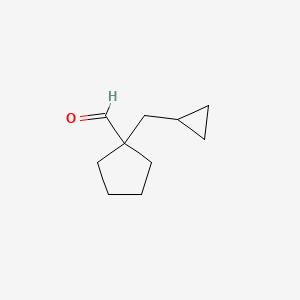
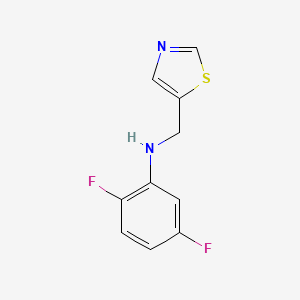
![2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13274923.png)

amine](/img/structure/B13274937.png)
![3-([(2-Methylpropyl)sulfanyl]methyl)piperidine](/img/structure/B13274942.png)

